![molecular formula C13H12N2O5 B2500037 2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid CAS No. 851170-89-3](/img/structure/B2500037.png)

2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

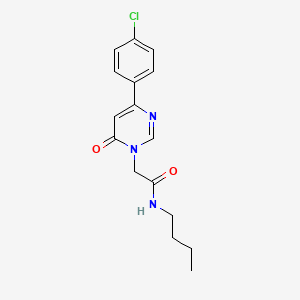

The synthesis of related compounds involves the use of different starting materials and reaction conditions to obtain the desired products. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Similarly, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives were synthesized and evaluated for their biological activities . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. The stereochemical structure of the compound mentioned in paper was determined using X-ray crystallography, a technique that could also be applied to determine the structure of "2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid". The molecular structure influences the biological activity, as seen in the synthesis of dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, where the position of the nitrogen atom in the central pyrrolidine ring affected the cytotoxicity and ROS generation ability .

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Imidazol-1-yl-acetic acid was used as a bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions . This suggests that compounds with imidazolyl groups can participate in catalytic cycles and facilitate the formation of complex molecules. The compound of interest may also undergo similar reactions due to the presence of the imidazolidin ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and chromatographic behavior, are essential for its practical application. The analysis of (2,4-dichlorophenoxy)acetic acid and related compounds by gas-liquid chromatography and mass spectrometry demonstrates the importance of analytical techniques in determining these properties. Although not directly related, the methodologies described could be applied to analyze the physical and chemical properties of "this compound".

Applications De Recherche Scientifique

Novel Synthesis Applications

- Synthesis of Biologically Active Nuclei : Derivatives of this compound have been used in synthesizing imidazoles, thiazoles, benzoxazines, and quinazolines with antimicrobial activities (Youssef et al., 2015).

- Creation of Fluorescent Compounds for Metal Ion Detection : Synthesis of compounds using this derivative for detecting metal ions like Co2+, indicating potential in developing chemical sensors (Li Rui-j, 2013).

Biological and Medicinal Research

- Antimicrobial Agents : Derivatives have been tested for antimicrobial activities against various bacteria and fungi, showing moderate effectiveness (Borad et al., 2015).

- Potential in Anti-inflammatory and Analgesic Activities : Certain derivatives have shown significant anti-inflammatory and analgesic activities in biological tests (Khalifa & Abdelbaky, 2008).

Chemical Properties and Interactions

- Photochromic and Chromotropic Properties : The compound has been studied for its photochromic behavior and chromotropic properties, which are significant in materials science (Sakaino, 1983).

- Aldose Reductase Inhibition : It's also been studied for its interactions with aldose reductase, an enzyme involved in diabetic complications, showing potential therapeutic applications (Oka et al., 2000).

Mécanisme D'action

Target of Action

The primary targets of 2-(2’,5’-Dioxospiro[chromane-4,4’-imidazolidin]-1’-yl)acetic acid are Cyclooxygenase-2 (COX-2) enzymes . COX-2 enzymes play a key role in converting arachidonic acid into prostaglandins, making them significant targets for treating inflammation .

Mode of Action

The compound interacts with COX-2 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in inflammation and associated symptoms .

Result of Action

The inhibition of COX-2 enzymes by 2-(2’,5’-Dioxospiro[chromane-4,4’-imidazolidin]-1’-yl)acetic acid leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated symptoms, such as pain and swelling .

Propriétés

IUPAC Name |

2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c16-10(17)7-15-11(18)13(14-12(15)19)5-6-20-9-4-2-1-3-8(9)13/h1-4H,5-7H2,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYMWYINDFFWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C13C(=O)N(C(=O)N3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)